![molecular formula C18H21N3O2 B2843465 1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone CAS No. 477858-83-6](/img/structure/B2843465.png)

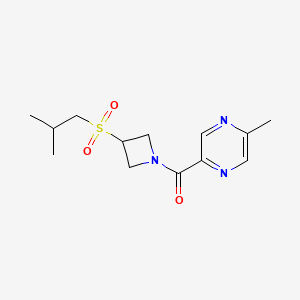

1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

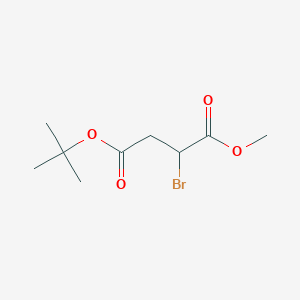

The compound “1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone” is a chemical compound with the molecular formula C21H27N3O2 . It has a molecular weight of 353.46 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H27N3O2/c1-16(2)12-20(25)18-13-19(22-14-18)21(26)24-10-8-23(9-11-24)15-17-6-4-3-5-7-17/h3-7,13-14,16,22H,8-12,15H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 353.46 .Scientific Research Applications

Coumarins and Pyrroles in Biological Activities

Coumarins and pyrrole derivatives are notable for their diverse bioactivities, making them subjects of interest in medicinal chemistry and drug development. For example, coumarins, with their fused benzene and pyrone ring systems, exhibit a wide spectrum of bioactivities, including antitumor, anti-inflammation, antiviral, and antibacterial effects. These effects are attributed to the structural characteristics of coumarins, which can be modified to prevent systemic side effects, making them valuable for designing drugs with enhanced activity and reduced toxicity (Jing-Jing Zhu & Jian-Guo Jiang, 2018).

Pyrroles, especially those incorporated into larger heterocyclic structures, are another area of interest. Compounds featuring the pyrrolidine ring, for example, are explored for their potential in treating human diseases due to the ring's ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through pseudorotation. Such structures are investigated for target selectivity in bioactive molecules, with derivatives including pyrrolizines and pyrrolidine-2,5-diones being evaluated for various biological activities (Giovanna Li Petri et al., 2021).

Arylpiperazine Derivatives in Clinical Applications

Arylpiperazine derivatives, closely related to benzylpiperazine constructs, have reached clinical application stages, mainly for treating depression, psychosis, or anxiety. Their metabolic pathways, including CYP3A4-dependent N-dealkylation, play a significant role in their pharmacological actions. The extensive systemic metabolism of these derivatives, leading to a variety of serotonin receptor-related effects, underscores their potential in neuroscience and pharmacology research. This exploration helps in understanding the mechanisms of action and potential therapeutic applications of related compounds like 1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone (S. Caccia, 2007).

Potential Antimicrobial and Antioxidant Applications

The research into coumarins and pyrroles extends into their antimicrobial and antioxidant potentials. For instance, chromones, related to pyrroles through their aromatic nature, have been investigated for their radical scavenging activity, crucial for neutralizing active oxygen and inhibiting cell impairment processes. This suggests potential applications of related compounds in preventing or treating diseases caused by oxidative stress and free radicals (Preeti Yadav et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, one study suggests that molecularly imprinted polymers (MIPs) for benzylpiperazine, a related compound, could potentially be used for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .

properties

IUPAC Name |

1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-14(22)16-11-17(19-12-16)18(23)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12,19H,7-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHZQXAUSRUCKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)

![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)

![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2843401.png)

![4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2843402.png)